4-(6-Methyl-4-oxohept-2-en-2-yl)cyclohex-1-ene-1-carboxylic acid, also known as (R,E)-4-(6-Methyl-4-oxohept-2-en-2-yl)cyclohex-1-ene-1-carboxylic acid, is a complex organic compound with the molecular formula C15H22O3 and a molecular weight of 250.34 g/mol. This compound is classified under carboxylic acids due to the presence of the carboxylic acid functional group in its structure. It has applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
The synthesis of 4-(6-Methyl-4-oxohept-2-en-2-yl)cyclohex-1-ene-1-carboxylic acid can be achieved through several methods, including:
The synthesis typically requires specific reaction conditions, including temperature control, pH adjustments, and the use of catalysts such as sulfuric acid or Lewis acids to promote the desired reactions. Reaction monitoring can be performed using techniques like thin-layer chromatography or gas chromatography-mass spectrometry to ensure product formation and purity.
The molecular structure of 4-(6-Methyl-4-oxohept-2-en-2-yl)cyclohex-1-ene-1-carboxylic acid features a cyclohexene ring with a carboxylic acid group and a side chain containing a ketone functionality. The stereochemistry at the chiral centers contributes to its specific biological activity.
The compound's structural representation includes:
4-(6-Methyl-4-oxohept-2-en-2-yl)cyclohex-1-ene-1-carboxylic acid can undergo various chemical reactions:
The reactions often require specific conditions such as temperature control, solvent choice, and reaction time to optimize yields. Common reagents include sodium borohydride for reductions and various alcohols for esterification.
The mechanism of action for 4-(6-Methyl-4-oxohept-2-en-2-yl)cyclohex-1-ene-1-carboxylic acid involves interactions at the molecular level where it may act as an enzyme inhibitor or modulator in biochemical pathways.
Studies have indicated potential interactions with biological targets that may lead to therapeutic effects in areas such as anti-inflammatory or anti-cancer activities, although specific pathways require further investigation through experimental studies.
The compound is typically a solid at room temperature with specific melting and boiling points that depend on its purity and crystallization conditions.
Key chemical properties include:
4-(6-Methyl-4-oxohept-2-en-2-yl)cyclohex-1-ene-1-carboxylic acid has potential applications in:
This compound represents a significant interest within the fields of organic chemistry and medicinal research due to its diverse functional groups and potential biological activities. Further studies are warranted to fully elucidate its mechanisms and applications in scientific research.
This molecule belongs to the prenol lipid subclass, specifically categorized as a bisabolane-type sesquiterpenoid due to its characteristic branched-chain alkyl substituent and cyclohexene carboxylic acid core. Its IUPAC name, 4-(6-methyl-4-oxohept-2-en-2-yl)cyclohexene-1-carboxylic acid, precisely defines its structural features:
The canonical SMILES representation (CC(C)CC(=O)C=C(C)C1CCC(=CC1)C(=O)O) and stereospecific notation ((4R)-4-[(E)-6-Methyl-4-oxohept-2-en-2-yl]cyclohexene-1-carboxylic acid) highlight its configurational complexity. The (E)-configuration of the heptenyl side chain and potential chirality at C4 create distinct stereochemical environments that influence biological interactions [1] [2]. Table 1 compares its structural attributes with related terpenoids:
Table 1: Structural Classification of Polyfunctional Cyclohexene Terpenoids
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Terpenoid Class |
|---|---|---|---|---|
| Target Compound | C₁₅H₂₂O₃ | 250.33 | Cyclohexene carboxylic acid, α,β-unsaturated ketone side chain | Sesquiterpenoid (Bisabolane) |
| 4-Isopropyl-3-cyclohexene-1-carboxylic acid | C₁₀H₁₆O₂ | 168.23 | Cyclohexene carboxylic acid, isopropyl group | Monoterpenoid (Menthane) |
| Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate | C₉H₁₂O₄ | 184.19 | Cyclohexenone ester, hydroxyl group | Monoterpenoid derivative |
The juxtaposition of an α,β-unsaturated carbonyl (enone) and carboxylic acid groups creates a biologically interactive pharmacophore:
Electronic Interactions: The enone system (4-oxohept-2-en-2-yl) exhibits significant electrophilicity at C4 (carbonyl carbon) and C3 (β-carbon), enabling Michael addition reactions with biological nucleophiles (e.g., cysteine thiols). This reactivity underpins potential enzyme inhibition mechanisms [1].
Hydrogen-Bonding Capacity: The carboxylic acid group acts as both hydrogen bond donor (HBD=1) and acceptor (HBA=2), facilitating target binding interactions. This is reflected in its moderate topological polar surface area (54.40 Ų), which balances membrane permeability and aqueous solubility [1].
Pharmacokinetic Influence: The ionizable carboxylic acid (predicted pKa ~4.5) enhances water solubility at physiological pH, while the lipophilic side chain (AlogP=3.36) promotes membrane penetration. ADMET predictions indicate favorable human intestinal absorption (98.93%) and moderate blood-brain barrier penetration (67.50%), suggesting potential CNS bioavailability [1]. Table 2 summarizes key ADMET parameters:
Table 2: Predicted ADMET Properties of 4-(6-Methyl-4-oxohept-2-en-2-yl)cyclohex-1-ene-1-carboxylic Acid
| Property | Prediction | Probability (%) | Biological Implication |
|---|---|---|---|
| Human Intestinal Absorption | Positive | 98.93% | High oral bioavailability potential |
| Blood-Brain Barrier Penetration | Positive | 67.50% | Possible CNS activity |
| P-glycoprotein Substrate | Negative | 82.61% | Reduced efflux pump-mediated resistance |
| CYP450 Inhibition (Overall) | Negative | 75.52-92.92% | Low drug-drug interaction risk via CYP pathways |
| Hepatotoxicity | Positive | 57.80% | Moderate liver safety concern |
| Skin Sensitization | Positive | 72.56% | Potential topical reactivity |
Despite its intriguing structural features, comprehensive SAR studies remain underdeveloped:
Stereochemical Uncertainty: The compound exists in multiple stereoisomeric forms, including the (R,E)-configuration (CAS: 93888-59-6) and racemic mixtures (CAS: 120019-19-4). The pharmacological distinction between these variants is unverified, with no literature comparing their target affinities or metabolic stability [1] [2] [4].
Target Identification Deficiency: While in silico models predict interactions with nuclear factor NF-kappa-B (96.49% probability), cathepsin D (94.31%), and MAP kinase ERK2 (91.67%), experimental validation is absent. The lack of confirmed biological targets impedes rational drug design based on this scaffold [1].
Structure-Property Relationships: Predictive models indicate conflicting properties: high fish aquatic toxicity (99.34%) contrasts with low honeybee toxicity (94.55% non-toxic). The structural basis of this species-selective toxicity remains unexplored, as does the compound's environmental persistence (biodegradation probability: 72.50% non-biodegradable) [1].
Synthetic Accessibility: Commercial sources (e.g., JHECHEM CO LTD) provide limited quantities, but scalable synthetic routes are undocumented. Modifications at the carboxylic acid (e.g., esterification, amidation) or enone (e.g., reduction, conjugation) could generate valuable analogs for SAR exploration but remain unreported in peer-reviewed literature [4].
Table 3: Key Isomeric Forms and Commercial Availability
| Isomeric Form | CAS Number | Commercial Source | Stereochemical Features |
|---|---|---|---|
| (4R)-4-[(E)-6-Methyl-4-oxohept-2-en-2-yl]cyclohexene-1-carboxylic acid | 93888-59-6 | Pharmaffiliates | (R)-configuration at C4, (E)-alkene |
| Racemic mixture | 120019-19-4 | JHECHEM CO LTD | Undefined chirality at C4 |
| 9-Oxo-2,7-bisaboladien-15-oic acid (synonym) | 120019-19-4 | Plantaedb | Alternative naming convention |
Future research should prioritize: (1) asymmetric synthesis to isolate stereoisomers; (2) biochemical validation of predicted kinase and protease targets; and (3) systematic structural simplification to identify essential pharmacophore elements. The compound's predicted PPARγ binding (52.37% probability) further suggests unexplored therapeutic avenues in metabolic disorders [1] [8].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5